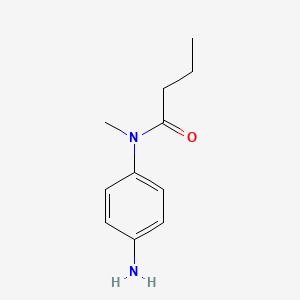

N-(4-Aminophenyl)-N-methylbutyramide

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-(4-aminophenyl)-N-methylbutanamide |

InChI |

InChI=1S/C11H16N2O/c1-3-4-11(14)13(2)10-7-5-9(12)6-8-10/h5-8H,3-4,12H2,1-2H3 |

InChI Key |

QAKFWQLNHOOMQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Neuropathic Pain Treatment

Recent studies have highlighted the role of compounds similar to N-(4-Aminophenyl)-N-methylbutyramide as inhibitors of GABA transporters, which are crucial in the management of neuropathic pain. Research indicates that functionalized amino acids can effectively inhibit GABA uptake, thus providing a potential pathway for developing new treatments for neuropathic pain associated with conditions like diabetes and chemotherapy-induced neuropathy .

Anticancer Activity

Compounds containing the N-(4-Aminophenyl) structure have been evaluated for their anticancer properties. For instance, studies on related sulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the amine structure can enhance antitumor activity . The design of molecular hybrids incorporating this compound could lead to new anticancer agents with improved efficacy.

GABA Transporter Inhibition

The mechanism by which this compound exerts its effects appears to involve the inhibition of GABA transporters (GATs). By blocking these transporters, the compound increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission which is often disrupted in neuropathic pain conditions .

Interaction with Androgen Receptors

Another area of interest is the interaction of compounds similar to this compound with androgen receptors. Research indicates that certain derivatives exhibit better binding affinities than established antagonists like bicalutamide, suggesting potential applications in hormone-dependent cancers such as prostate cancer .

Study on Neuropathic Pain Models

In a series of experiments using rodent models for neuropathic pain, compounds derived from this compound showed promising antinociceptive properties without causing motor deficits, highlighting their potential as safer analgesics .

Antitumor Activity Assessment

A study evaluating a range of sulfonamide derivatives found that modifications to the amine structure significantly impacted cytotoxic activity against human cancer cell lines, including those from breast and colon cancers. These findings support the hypothesis that this compound and its derivatives could serve as effective chemotherapeutic agents .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuropathic Pain | Inhibition of GABA transporters | Effective in rodent models without motor deficits |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | Significant activity against breast and colon cancers |

| Hormone-Dependent Cancers | Binding to androgen receptors | Better affinity than existing antagonists |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-Aminophenyl)-N-methylbutyramide and Analogues

Key Observations :

- The 4-aminophenyl group in the target compound distinguishes it from halogenated (e.g., bromophenyl) or alkylated (e.g., methylsulfanyl) analogues, offering unique hydrogen-bonding capabilities and electronic effects.

- Maleimide derivatives (e.g., ) exhibit rigid cyclic structures, contrasting with the flexible butyramide chain, which may influence conformational stability and intermolecular interactions .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Key Observations :

- The amino group in the target compound likely increases hydrophilicity compared to bromophenyl or methylsulfanyl analogues, though less than sulfonamides due to the absence of a sulfonyl group .

- N,N-Dimethylbutyramide , lacking an aromatic ring, exhibits higher solubility in polar solvents, highlighting the impact of aromaticity on hydrophobicity .

Spectroscopic and Computational Insights

Table 3: Spectroscopic Data from Analogues

Computational Findings :

- N-(4-Aminophenyl) maleimide exhibits a dihedral angle of ~177.7° between the amino group and the phenyl ring, creating a near-planar structure, while the butyramide’s flexible chain likely allows greater conformational freedom .

- Thermodynamic properties (e.g., entropy, enthalpy) for maleimide derivatives show temperature-dependent trends, suggesting similar relationships may exist for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-Aminophenyl)-N-methylbutyramide with high purity?

- Methodology :

- Step 1 : React bromoacetyl bromide with methylamine in the presence of triethylamine (TEA) as a base to form the acetamide intermediate (Method B in ).

- Step 2 : Introduce the 4-aminophenyl group via nucleophilic substitution or coupling reactions. For example, use K₂CO₃ and KI as catalysts in a polar solvent (e.g., DMF) under reflux (Method C in ).

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from ethanol) to achieve ≥98% purity. Monitor progress via TLC (Rf ~0.3–0.6) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to identify functional groups (e.g., amide carbonyl at ~165–170 ppm in ¹³C NMR) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 207.1 for C₁₁H₁₄N₂O) .

- TLC/UV-Vis : Monitor synthesis and degradation (λmax ~255 nm; Rf values compared to standards) .

Q. How should this compound be stored to ensure long-term stability?

- Protocol :

- Store as a crystalline solid at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂).

- Avoid exposure to moisture (use desiccants) and strong acids/bases to prevent hydrolysis of the amide bond .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC to validate shelf life ≥5 years .

Advanced Research Questions

Q. What strategies are effective for functionalizing this compound to introduce bioactivity or material properties?

- Approaches :

- Amino Group Derivatization : Protect the 4-aminophenyl group with Boc (tert-butoxycarbonyl) before introducing substituents (e.g., sulfonation, alkylation) .

- Crosslinking : Use N-(4-Aminophenyl)maleimide (CAS 29753-26-2) as a linker for covalent bonding in polymer or heterostructure synthesis (e.g., MoS₂–graphene composites) .

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, melting point) across literature sources?

- Methodology :

- Experimental Determination : Measure solubility in DMSO, ethanol, and water via saturation shake-flask method. For melting points, use differential scanning calorimetry (DSC) .

- Computational Prediction : Apply Hansen solubility parameters (HSPs) or COSMO-RS models to predict solvent compatibility .

Q. What advanced NMR techniques address signal overlap in complex reaction mixtures containing this compound?

- Solutions :

- 2D NMR : Utilize COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to resolve overlapping proton signals (e.g., aromatic vs. amide protons) .

- Global Fitting : Analyze titration data (e.g., binding studies with metal ions) using software like BindFit to deconvolute complex equilibria .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.